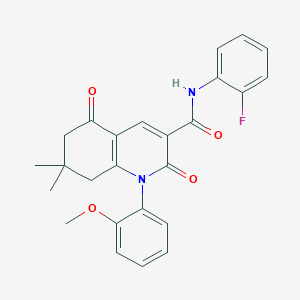![molecular formula C25H26N2O5S B10897292 2-{(5E)-5-[3-ethoxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B10897292.png)
2-{(5E)-5-[3-ethoxy-4-methoxy-5-(prop-2-en-1-yl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{5-[(E)-1-(3-ALLYL-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a thiazolidine ring, an allyl group, and multiple functional groups, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(E)-1-(3-ALLYL-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.
Introduction of the Allyl Group: This step involves the allylation of the intermediate compound using allyl bromide in the presence of a base such as potassium carbonate.
Methoxylation and Ethoxylation: These functional groups are introduced through nucleophilic substitution reactions using methoxy and ethoxy reagents.
Final Coupling: The final step involves coupling the intermediate with 4-methylphenylacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2-{5-[(E)-1-(3-ALLYL-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and the functional groups allow it to bind to active sites, inhibiting or modulating the activity of the target molecules. This can lead to various biological effects, such as the inhibition of enzyme activity or the modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.
Phenylacetamides: Compounds with similar phenylacetamide structures are used in various pharmaceutical applications.
Uniqueness
What sets 2-{5-[(E)-1-(3-ALLYL-5-ETHOXY-4-METHOXYPHENYL)METHYLIDENE]-2,4-DIOXO-1,3-THIAZOLAN-3-YL}-N~1~-(4-METHYLPHENYL)ACETAMIDE apart is its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C25H26N2O5S |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
2-[(5E)-5-[(3-ethoxy-4-methoxy-5-prop-2-enylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C25H26N2O5S/c1-5-7-18-12-17(13-20(32-6-2)23(18)31-4)14-21-24(29)27(25(30)33-21)15-22(28)26-19-10-8-16(3)9-11-19/h5,8-14H,1,6-7,15H2,2-4H3,(H,26,28)/b21-14+ |
Clave InChI |
NMHZUHLXTAGVAQ-KGENOOAVSA-N |
SMILES isomérico |
CCOC1=CC(=CC(=C1OC)CC=C)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C |
SMILES canónico |
CCOC1=CC(=CC(=C1OC)CC=C)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2E)-2-(5-bromo-2-hydroxy-3-nitrobenzylidene)hydrazinyl]-N-(naphthalen-1-yl)-4-oxobutanamide](/img/structure/B10897234.png)
![N-[(E)-(4-bromothiophen-2-yl)methylidene]-3-(ethylsulfanyl)-5-(furan-2-yl)-4H-1,2,4-triazol-4-amine](/img/structure/B10897235.png)
![1-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-hydroxy-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10897249.png)
![2-[(4-ethoxyphenyl)amino]-N'-[(E)-pyridin-3-ylmethylidene]butanehydrazide](/img/structure/B10897252.png)
![2-bromo-4-tert-butyl-6-{(E)-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]diazenyl}phenol](/img/structure/B10897258.png)
![1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}-4-(naphthalen-2-ylsulfonyl)piperazine](/img/structure/B10897261.png)
![3-[(3,4-dimethoxyphenyl)carbamoyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B10897263.png)
![2-(2-bromophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10897264.png)
![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2-bromo-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10897270.png)
![11,11'-Methanediylbis(dibenzo[a,c]phenazine)](/img/structure/B10897271.png)
![ethyl 3-({4-[(4-methoxyanilino)sulfonyl]anilino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B10897272.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[3,5-bis(trifluoromethyl)phenyl]acetamide](/img/structure/B10897280.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10897284.png)
